molecular formula C15H17NO B12664032 Propionamide, N-ethyl-N-1-naphthyl- CAS No. 14278-87-6

Propionamide, N-ethyl-N-1-naphthyl-

Cat. No.: B12664032
CAS No.: 14278-87-6
M. Wt: 227.30 g/mol
InChI Key: RRIJDVKSYKHFGN-UHFFFAOYSA-N
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Description

Propionamide, N-ethyl-N-1-naphthyl- is an organic compound with the chemical formula C14H15NO It is a derivative of propionamide, where the hydrogen atoms of the amide group are replaced by an ethyl group and a 1-naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionamide, N-ethyl-N-1-naphthyl- can be synthesized through the reaction of 1-naphthylamine with ethyl propionyl chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In industrial settings, the production of Propionamide, N-ethyl-N-1-naphthyl- involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-ethyl-N-1-naphthyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the ethyl or naphthyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly used.

Major Products Formed

    Oxidation: Naphthyl ketones and carboxylic acids.

    Reduction: Naphthylamines.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

Propionamide, N-ethyl-N-1-naphthyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propionamide, N-ethyl-N-1-naphthyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthylamine derivatives: Compounds like N-(1-naphthyl)ethylenediamine share structural similarities.

    Propionamide derivatives: Compounds such as N-ethylpropionamide and N-(2-naphthyl)propionamide.

Uniqueness

Propionamide, N-ethyl-N-1-naphthyl- is unique due to its specific combination of the ethyl and 1-naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

14278-87-6

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

N-ethyl-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C15H17NO/c1-3-15(17)16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3

InChI Key

RRIJDVKSYKHFGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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